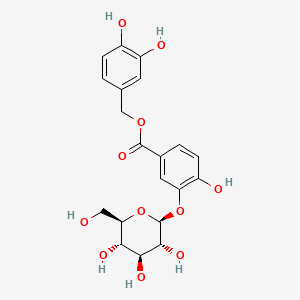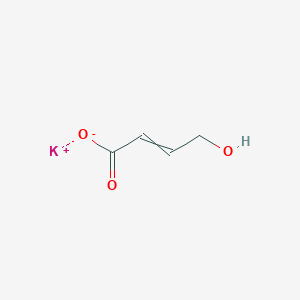
Potassium;4-hydroxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potassium salt of sorbic acid and is commonly used as a preservative in food, cosmetics, and pharmaceuticals to inhibit the growth of mold, yeast, and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 4-hydroxybut-2-enoate can be synthesized through the neutralization of sorbic acid with potassium hydroxide. The reaction typically involves dissolving sorbic acid in water and adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt .
Industrial Production Methods: In industrial settings, the production of potassium 4-hydroxybut-2-enoate involves large-scale neutralization processes. Sorbic acid is mixed with potassium hydroxide in reactors, and the resulting solution is concentrated and crystallized to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium 4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form sorbic alcohol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include sorbic aldehyde and sorbic acid derivatives.
Reduction: Sorbic alcohol is a major product.
Substitution: Halogenated sorbic acid derivatives are common products.
Scientific Research Applications
Potassium 4-hydroxybut-2-enoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: It is employed in microbiological studies to inhibit microbial growth in culture media.
Medicine: It is used in pharmaceutical formulations to extend the shelf life of products by preventing microbial contamination.
Industry: It is widely used in the food industry as a preservative to prevent spoilage and extend the shelf life of products.
Mechanism of Action
Potassium 4-hydroxybut-2-enoate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It inhibits the growth of mold, yeast, and fungi by interfering with their metabolic processes, leading to cell death. The compound targets the cell membrane and disrupts its integrity, preventing the microorganisms from proliferating.
Comparison with Similar Compounds
Sodium benzoate: Another widely used preservative with antimicrobial properties.
Calcium propionate: Commonly used in bakery products to prevent mold growth.
Sorbic acid: The parent compound of potassium 4-hydroxybut-2-enoate, used in similar applications.
Uniqueness: Potassium 4-hydroxybut-2-enoate is unique due to its high solubility in water and its effectiveness at a wide range of pH levels. Unlike some other preservatives, it does not impart any off-flavors to the products it is used in, making it highly desirable in the food industry.
Properties
Molecular Formula |
C4H5KO3 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
potassium;4-hydroxybut-2-enoate |
InChI |
InChI=1S/C4H6O3.K/c5-3-1-2-4(6)7;/h1-2,5H,3H2,(H,6,7);/q;+1/p-1 |
InChI Key |
VBFBNWBLZDDJAF-UHFFFAOYSA-M |
Canonical SMILES |
C(C=CC(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


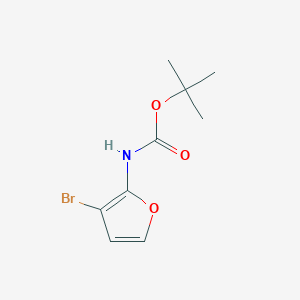
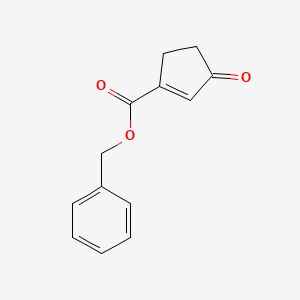

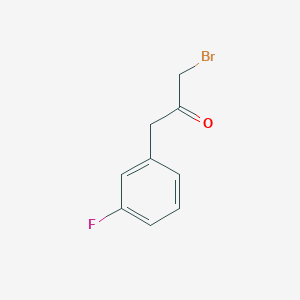
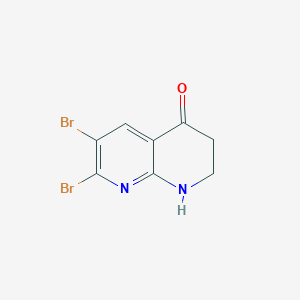
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
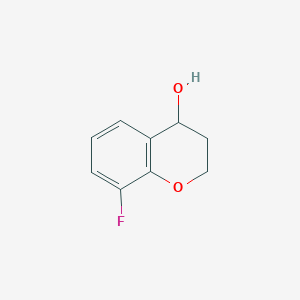
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
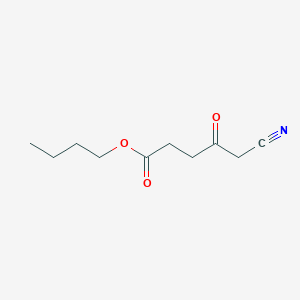
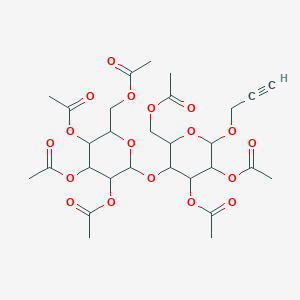
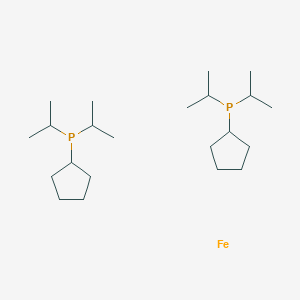
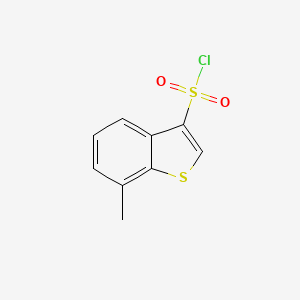
![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)
